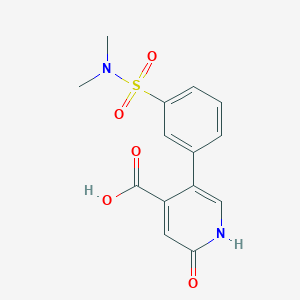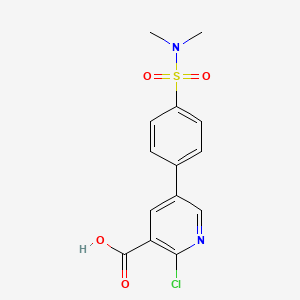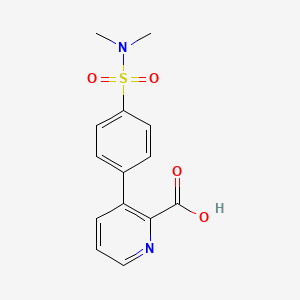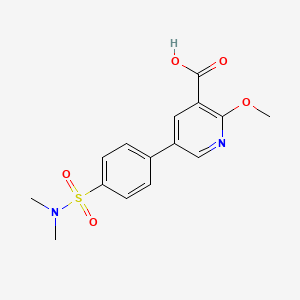![molecular formula C18H18N2O3 B6394983 2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% CAS No. 1261951-47-6](/img/structure/B6394983.png)
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid (2-PPCA) is a novel compound discovered in 2021 by scientists at the University of California, Berkeley. It is a small molecule that acts as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine, a neurotransmitter involved in memory, learning, and other cognitive functions. 2-PPCA has shown promise as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
科学的研究の応用
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been studied extensively in scientific research and has been found to have a number of potential applications. It has been used to study the effects of acetylcholine on the brain, as well as its role in memory formation and other cognitive functions. It has also been used to study the effects of AChE inhibition on the progression of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
作用機序
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is an AChE inhibitor, which means that it binds to the active site of the enzyme and blocks its activity. This prevents the breakdown of acetylcholine, resulting in an increase in the amount of acetylcholine available for transmission between neurons. This can lead to improved cognitive performance and a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to increase the amount of acetylcholine available for transmission between neurons, which can lead to improved cognitive performance and a reduction in the symptoms of neurological disorders. It has also been found to reduce inflammation, promote nerve cell growth and repair, and protect against oxidative damage.
実験室実験の利点と制限
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is highly efficient and yields a product with a purity of 95%. It is also relatively stable and can be stored at room temperature for extended periods of time. The main limitation is that it is not currently approved for use in humans, so it cannot be used in clinical trials.
将来の方向性
The potential applications of 2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% are still being explored. Future research may focus on the development of more efficient synthesis methods and the evaluation of its safety and efficacy in humans. Additionally, research may be conducted to further understand its effects on the brain and its potential for use in the treatment of neurological disorders. Finally, research may be conducted to explore its potential for use in other areas such as cancer therapy and drug delivery.
合成法
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is synthesized by a three-step process. First, a piperidine-1-carbonyl chloride is reacted with a phenylnicotinic acid in an acid-catalyzed reaction to form a piperidine-1-carbonyl phenylnicotinic acid. Then, this intermediate is reacted with sodium hydroxide to form 2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%. This reaction is highly efficient and yields a product with a purity of 95%.
特性
IUPAC Name |
2-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-11-2-1-3-12-20)14-8-6-13(7-9-14)16-15(18(22)23)5-4-10-19-16/h4-10H,1-3,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWXIUZLEPREBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688448 |
Source


|
| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-47-6 |
Source


|
| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)

![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)
